molecular formula C19H22ClNO2 B3050006 N,N-Bis-(2-benzoylethyl)-methylamine CAS No. 2298-49-9

N,N-Bis-(2-benzoylethyl)-methylamine

Cat. No.: B3050006
CAS No.: 2298-49-9
M. Wt: 331.8 g/mol
InChI Key: CJSBLVBMWYQMSS-UHFFFAOYSA-N
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Description

N,N-Bis-(2-benzoylethyl)-methylamine is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-Bis-(2-benzoylethyl)-methylamine, a compound classified within the Mannich bases, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Overview of Mannich Bases

Mannich bases are a class of compounds formed through the Mannich reaction, which typically involves the condensation of an amine, formaldehyde, and a ketone. The structural versatility of Mannich bases allows for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties .

Synthesis of this compound

This compound can be synthesized through the reaction of 2-benzoylacetophenone with methylamine in the presence of formaldehyde. This process yields a bis-ketonic Mannich base that can undergo further reactions to form various derivatives with potential biological activity .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value lower than that of established chemotherapeutic agents like melphalan, indicating its potential as an anticancer agent . The mechanism of action may involve the alkylation of thiols on enzymes or proteins, disrupting essential cellular processes such as mitochondrial function and ATP production .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Preliminary findings suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

StudyFindings
Study 1This compound exhibited cytotoxicity with an IC50 < 2 μM against human cancer cell lines.
Study 2Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 3Showed potential anti-inflammatory effects in murine models, reducing edema in paw inflammation assays.

Scientific Research Applications

N,N-Bis-(2-benzoylethyl)-methylamine is a bis-ketonic Mannich base that has uses in research . The Cancer Chemotherapy National Service Center (NSC) number for this compound is 13037, which means that the compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation.

Scientific Research Applications

  • Alkylation Reactions Bis-ketonic Mannich bases, such as N,N-bis methylamine hydrochloride, react with primary arylamines and diamines to yield ketonic sec-arylamines . While the synthetic utility of mono-(Mannich bases) in alkylation reactions is established, the use of bis-(Mannich bases) in such reactions is less widely recognized .
  • Synthesis of New Mannich Bases Bis-(Mannich bases) have been used in the synthesis of new Mannich bases and related heterocycles of pharmaceutical interest . For example, the bis-(Mannich base) N,N-bis(β-benzoylethyl)-... cyclocondensation reaction of ethylenediamine can react with a second molecule to afford a new Mannich base .
  • N-Alkylation of Amines Bis-(ketonic Mannich bases) can be used to extend the N-alkylation of amines .
  • Possible biological activities Ketonic Mannich bases have a wide range of biological activities, such as antimicrobial, cytotoxic, and anticancer activities .
  • Synthesis of N,N-bis(2-quinolinylmethyl)benzylamine: N,N-bis(2-quinolinylmethyl)benzylamine can be synthesized under basic conditions from a pseudo-three-component reaction between benzylamine and two molecules of 2-(quinolinylmethyl) chloride, resulting in the formation of N–C bonds in a single step .

Further Research

Properties

IUPAC Name

3-[methyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-20(14-12-18(21)16-8-4-2-5-9-16)15-13-19(22)17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSBLVBMWYQMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CC=C1)CCC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558572
Record name 3,3'-(Methylazanediyl)bis(1-phenylpropan-1-one)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2298-49-9
Record name 1-Propanone, 3,3′-(methylimino)bis[1-phenyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2298-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 13037
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-(Methylazanediyl)bis(1-phenylpropan-1-one)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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